molecular formula C14H16N2O B2528005 (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile CAS No. 101132-14-3

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

Cat. No. B2528005
CAS RN: 101132-14-3
M. Wt: 228.295
InChI Key: JMNIJLJLTJRWIM-VOTSOKGWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a phenylbutene chain with a nitrile group at one end. The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the search results. These properties would need to be determined experimentally .

Scientific Research Applications

Morpholine Derivatives in Pharmacology

Morpholine, a key component of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile, is a six-membered aromatic organic heterocycle that possesses significant pharmacological interest. Morpholine derivatives have been explored for their broad spectrum of pharmacological activities. Research by Asif and Imran (2019) highlights the chemical designing of various organic compounds containing morpholine for diverse pharmacological activities. The review discusses the development and exploration of morpholine and pyran analogues, revealing their potent pharmacophoric activities across various applications (Asif & Imran, 2019).

Synthetic Applications

Another aspect of research focuses on the synthetic applications of compounds related to (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile. Rossi et al. (2017) reviewed the chemistry of vinylindoles, compounds related by the presence of the phenyl group, focusing on their behavior as dienes in cycloaddition reactions. This review might provide insights into the synthetic versatility of phenyl-containing compounds like (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile, indicating its potential utility in organic synthesis (Rossi, Abbiati, & Pirovano, 2017).

Environmental Applications

The adsorption properties of clay minerals like kaolinite and montmorillonite have been reviewed by Bhattacharyya and Gupta (2008), focusing on the removal of toxic heavy metals. While this research does not directly mention (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile, it discusses the modification of natural clays for enhanced adsorption of metals. This could suggest potential environmental applications for morpholine and phenyl derivatives in the removal or detection of pollutants (Bhattacharyya & Gupta, 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would likely depend on the specific context of its use, such as the type of biological or chemical system it is introduced to.

Safety and Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, as well as recommended handling and storage procedures . It’s important to handle this compound with appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNIJLJLTJRWIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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